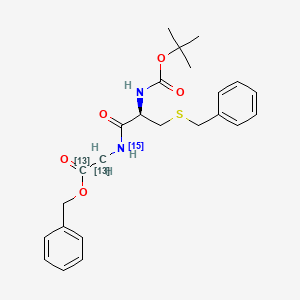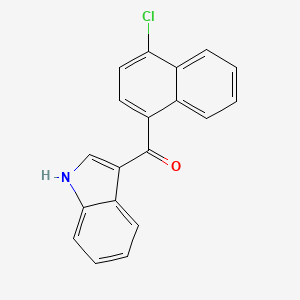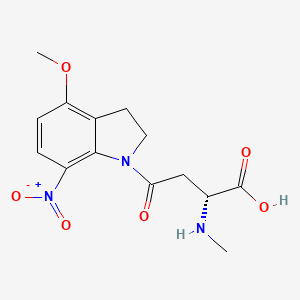
MNI-caged-NMDA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MNI-caged-NMDA, also known as 4-Methoxy-7-nitroindolinyl-caged N-methyl-D-aspartic acid, is a compound used in neuroscience research. It is a caged neurotransmitter analog that releases chirally pure N-methyl-D-aspartic acid upon photolysis. This compound is particularly useful for studying the activation of N-methyl-D-aspartic acid receptors in a controlled manner .
Scientific Research Applications
MNI-caged-N-methyl-D-aspartic acid has a wide range of applications in scientific research:
Neuroscience: Used to study the activation and function of N-methyl-D-aspartic acid receptors in neurons.
Pharmacology: Helps in the pharmacological dissection of signaling pathways involving N-methyl-D-aspartic acid receptors.
Cell Biology: Utilized in experiments to isolate post-synaptic receptor activation from presynaptic processes
Mechanism of Action
Target of Action
The primary target of MNI-caged-NMDA is the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .
Mode of Action
This compound is a form of NMDA that is caged with the photosensitive 4-methoxy-7-nitroindolinyl (MNI) group . Upon exposure to light (300-380 nm excitation), the caging group is removed, and NMDA is released stoichiometrically . This uncaging process allows for precise spatial and temporal control of NMDA receptor activation .
Biochemical Pathways
The released NMDA binds to and activates the NMDA receptor, leading to an influx of calcium ions . This calcium influx triggers various downstream biochemical pathways, including those involved in synaptic plasticity . For instance, it can lead to long-term potentiation or depression of NMDA receptor-mediated synaptic transmission, which significantly impacts synapse function and information transfer in several brain areas .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its caged nature. The compound is soluble to 5 mM in water with gentle warming and to 100 mM in DMSO . Upon light-induced uncaging, NMDA is released and can interact with its target receptors . .
Result of Action
The activation of NMDA receptors by the released NMDA results in a fast-rising, sustained activation of these receptors . This activation can lead to changes in neuronal excitability and synaptic strength, contributing to processes such as learning and memory .
Action Environment
The action of this compound is influenced by various environmental factors. The efficiency of uncaging and subsequent NMDA release is dependent on the wavelength of light used . Furthermore, the compound’s action may be influenced by the local concentration of the compound, the presence of other neurotransmitters, and the specific cellular and synaptic environment .
Biochemical Analysis
Biochemical Properties
MNI-caged-NMDA interacts with NMDA receptors, a type of ionotropic glutamate receptor . Upon photolysis, it rapidly and efficiently releases chirally pure NMDA . This interaction is stoichiometric, meaning the release of NMDA is directly proportional to the amount of this compound present .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce long-term potentiation and depression of NMDA receptor-mediated synaptic transmission, which can significantly impact synapse function and information transfer in several brain areas .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NMDA receptors. Upon exposure to light (300-380 nm excitation), this compound undergoes photolysis, releasing NMDA . The released NMDA then binds to NMDA receptors, triggering a series of biochemical reactions that lead to changes in cell function .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It exhibits a rapid uncaging rate relative to ionotropic glutamate receptor activation . This allows for precise control of NMDA receptor activation, making this compound a valuable tool for studying the temporal dynamics of NMDA receptor-mediated processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the glutamatergic neurotransmission pathway. Upon photolysis, it releases NMDA, which then participates in the activation of NMDA receptors . This triggers a cascade of intracellular events, including calcium influx and activation of downstream signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily determined by its physicochemical properties and the experimental conditions. As a water-soluble compound , it can be distributed in the aqueous environment of cells and tissues. The specific details of its transport and distribution can vary depending on factors such as cell type and the presence of transport proteins.
Subcellular Localization
The subcellular localization of this compound is largely determined by its interaction with NMDA receptors, which are typically located in the cell membrane . Upon photolysis, the released NMDA binds to these receptors, suggesting that the activity of this compound is primarily localized at the cell membrane where NMDA receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MNI-caged-N-methyl-D-aspartic acid involves the incorporation of a photosensitive 4-methoxy-7-nitroindolinyl group into N-methyl-D-aspartic acid. The process typically includes the following steps:
Protection of Functional Groups: The amino and carboxyl groups of N-methyl-D-aspartic acid are protected to prevent unwanted reactions.
Introduction of the Caging Group: The 4-methoxy-7-nitroindolinyl group is introduced through a series of reactions, including nitration and methoxylation.
Deprotection: The protecting groups are removed to yield the final MNI-caged-N-methyl-D-aspartic acid.
Industrial Production Methods
Industrial production of MNI-caged-N-methyl-D-aspartic acid follows similar synthetic routes but is scaled up to meet research demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MNI-caged-N-methyl-D-aspartic acid undergoes several types of chemical reactions, including:
Photolysis: The primary reaction is photolysis, where the compound is exposed to light, causing the release of N-methyl-D-aspartic acid.
Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis, leading to the breakdown of the caging group.
Common Reagents and Conditions
Photolysis: Typically performed using ultraviolet light (300-380 nm) or localized laser photolysis at 405 nm.
Hydrolysis: Occurs in the presence of water, often accelerated by acidic or basic conditions.
Major Products Formed
N-methyl-D-aspartic acid: The primary product released upon photolysis.
By-products: Depending on the reaction conditions, various by-products may form, including derivatives of the caging group.
Comparison with Similar Compounds
MNI-caged-N-methyl-D-aspartic acid is compared with other caged neurotransmitter analogs, such as:
Caged Glutamate: Similar in function but releases glutamate instead of N-methyl-D-aspartic acid.
Caged Kainate: Releases kainate, another neurotransmitter, upon photolysis.
Caged MK-801: A caged antagonist that blocks N-methyl-D-aspartic acid receptors.
MNI-caged-N-methyl-D-aspartic acid is unique due to its rapid uncaging rate and high specificity for N-methyl-D-aspartic acid receptors, making it a valuable tool for precise studies of synaptic transmission and receptor mechanisms .
Properties
IUPAC Name |
(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCRWOILMOHLGD-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


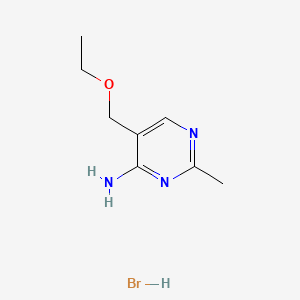

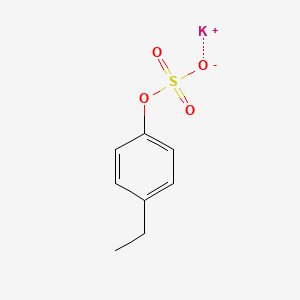

![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)


